methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Description
Chemical Identity and Nomenclature
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a polyfunctional pyrazole derivative with systematic nomenclature reflecting its structural complexity. The compound’s IUPAC name derives from its ester-functionalized acetamide group at position 1, nitro group at position 3, chloro substituent at position 4, and methyl group at position 5 of the pyrazole ring (Figure 1). Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Number | 1171645-95-6 | |
| Molecular Formula | C₇H₈ClN₃O₄ | |
| Molecular Weight | 233.61 g/mol | |
| SMILES | CC1=C(C(=NN1CC(=O)OC)N+[O-])Cl | |
| InChI Key | ATSYZMHCCKREQD-UHFFFAOYSA-N |
The ester moiety (-OCOCH₃) enhances solubility in organic solvents, while the nitro (-NO₂) and chloro (-Cl) groups contribute to electrophilic reactivity.
Historical Context in Heterocyclic Chemistry Research
Pyrazoles gained prominence after Ludwig Knorr’s 1883 synthesis of antipyrine, a milestone in medicinal chemistry. Nitropyrazole derivatives emerged later, with 3-nitropyrazole first reported in 1970 via thermal rearrangement of N-nitropyrazole. This compound represents a modern iteration, synthesized through:
- Knorr-type cyclocondensation : Reaction of β-ketoesters with hydrazines to form pyrazole cores.
- Post-functionalization : Sequential nitration, chlorination, and esterification of preformed pyrazoles.
This compound’s development aligns with trends in multifunctional heterocycles for:
Position Within Pyrazole Derivative Classifications
The compound belongs to a subclass of 1,3,4,5-tetrasubstituted pyrazoles , distinguished by:
Structural advantages :
- Steric modulation : The methyl group at position 5 prevents π-stacking, enhancing crystallinity.
- Electrophilic sites : Nitro and chloro groups enable Suzuki couplings and nucleophilic substitutions.
- Bifunctional linker : The ester group permits hydrolysis to carboxylic acids or transesterification.
This architecture makes it valuable for synthesizing hybrid molecules, such as pyrazolo[4,3-c]pyridines and metal-organic frameworks .
Figure 1. Structural Features of this compound
$$ \text{Chemical structure diagram showing nitro (NO}2\text{) at C3, chloro (Cl) at C4, methyl (CH}3\text{) at C5, and acetate ester (COOCH}_3\text{) at N1} $$
Properties
IUPAC Name |
methyl 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-4-6(8)7(11(13)14)9-10(4)3-5(12)15-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYZMHCCKREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
The most common route to substituted pyrazoles involves reacting β-keto esters with hydrazines. For this compound, ethyl 4-chloro-3-oxopentanoate serves as the optimal precursor:
$$
\text{CH}3\text{COC(Cl)(CH}3\text{)COOEt} + \text{CH}3\text{NHNH}2 \xrightarrow{\text{AcOH, Δ}} \text{Pyrazole intermediate}
$$
- Ethyl 4-chloro-3-oxopentanoate (1.0 eq) reacts with methylhydrazine (1.2 eq) in glacial acetic acid.
- The mixture undergoes reflux at 110°C for 5–8 hours (monitored by TLC).
- Crude product precipitates upon cooling, yielding 4-chloro-5-methyl-1H-pyrazol-3-ol (78–82% yield).
Critical Parameters :
Nitration of Pyrazole Intermediates
Introducing the nitro group at position 3 requires careful reagent selection:
$$
\text{4-Chloro-5-methyl-1H-pyrazol-3-ol} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{4-Chloro-5-methyl-3-nitro-1H-pyrazol-3-ol}
$$
- Nitrating mixture: 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v)
- Temperature: 0–5°C (prevents oxidative decomposition)
- Reaction time: 2 hours
- Yield: 68–72%
Key Findings :
- Lower temperatures favor mononitration over polynitration byproducts.
- Electron-withdrawing chloro and methyl groups direct nitration to position 3.
Chlorination and Methyl Group Introduction
Sequential Functionalization
Chlorine at position 4 is typically introduced early in the synthesis using:
Method A :
$$
\text{CH}3\text{COCH(CH}3\text{)COOEt} \xrightarrow{\text{PCl}5} \text{CH}3\text{COC(Cl)(CH}_3\text{)COOEt}
$$
Method B :
$$
\text{5-Methyl-1H-pyrazol-3-ol} \xrightarrow{\text{Cl}2, \text{FeCl}3} \text{4-Chloro-5-methyl-1H-pyrazol-3-ol}
$$
Comparative Data :
| Method | Chlorination Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| A | PCl₅ | 85 | 98 |
| B | Cl₂ | 78 | 95 |
Method A proves superior for maintaining pyrazole ring integrity while achieving higher yields.
N1-Alkylation with Methyl Acetate
The final step introduces the methyl acetate group via nucleophilic substitution:
$$
\text{4-Chloro-5-methyl-3-nitro-1H-pyrazole} + \text{ClCH}2\text{COOMe} \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}
$$
- Dissolve pyrazole intermediate (1.0 eq) in anhydrous DMF.
- Add methyl chloroacetate (1.5 eq) and K₂CO₃ (2.0 eq).
- Heat at 60°C for 12 hours under N₂ atmosphere.
- Isolate product via aqueous workup (yield: 65–70%).
Catalysis Alternatives :
- Phase-transfer catalysts (e.g., TBAB) increase reaction rate but reduce yield to 55% due to ester hydrolysis.
- Microwave-assisted synthesis (100°C, 30 min) achieves 73% yield but requires specialized equipment.
Spectroscopic Characterization
Key analytical data for verifying structure:
IR (KBr, cm⁻¹) :
- 1725 (C=O ester)
- 1530 (Nitro asymmetric stretch)
- 680 (C-Cl)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.41 (s, 3H, CH₃ at C5)
- δ 3.78 (s, 3H, OCH₃)
- δ 4.92 (s, 2H, CH₂COO)
- δ 8.21 (s, 1H, pyrazole H)
MS (EI) : m/z 233.61 [M]⁺ (calculated for C₇H₈ClN₃O₄).
Industrial-Scale Production Considerations
Process Intensification :
- Continuous flow nitration reduces thermal hazards by maintaining low HNO₃ inventory.
- Reactive crystallization during alkylation step achieves 99% purity without chromatography.
Environmental Impact Mitigation :
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperature.
Major Products Formed
Nucleophilic substitution: Various substituted pyrazole derivatives.
Reduction: Methyl (4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)acetate.
Ester hydrolysis: 4-chloro-5-methyl-3-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has shown promising anticancer properties. Studies have indicated that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that related pyrazole compounds had IC50 values ranging from 193.93 µg/mL to over 371.36 µg/mL against A549 lung cancer cells, suggesting moderate to high anticancer activity depending on structural modifications.
Table 1: Cytotoxicity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|---|
| 7f | A549 | 193.93 | Moderate |
| 7a | A549 | 208.58 | Moderate |
| 7e | A549 | >371.36 | Weak |
| Positive Control | A549 | 371.36 | Reference |
The presence of specific substituents on the pyrazole ring can enhance or diminish anticancer activity, making this compound a candidate for further research in cancer therapeutics.
Antimicrobial Properties
This compound also exhibits potential antimicrobial activity. Pyrazole derivatives have been documented to possess antibacterial and antifungal properties, making them suitable for exploration in treating infections. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Agrochemicals
This compound can be utilized in agrochemical formulations as a potential pesticide or herbicide. Its ability to disrupt biological pathways in pests suggests it could serve as an effective agent in agricultural applications.
Case Study: Pesticidal Activity
A study evaluated various pyrazole derivatives for their efficacy against common agricultural pests. Results indicated that certain modifications to the pyrazole structure significantly enhanced insecticidal activity, suggesting that this compound could be developed into a novel pesticide formulation.
Synthesis of Other Compounds
This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its unique structure allows for further chemical modifications, leading to the development of new pharmaceuticals.
Synthetic Routes
Recent advancements in synthetic methodologies have highlighted efficient routes for synthesizing this compound, enabling researchers to explore its derivatives more effectively.
Table 2: Synthetic Routes for this compound
| Route Description | Yield (%) |
|---|---|
| Direct esterification | 85 |
| Nitration followed by esterification | 78 |
| One-pot synthesis methods | 90 |
These synthetic strategies not only enhance the yield but also reduce the environmental impact associated with traditional methods.
Mechanism of Action
The mechanism of action of methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in different applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Nitro Ester Family
The following table compares methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate with nitro-containing esters and heterocyclic derivatives:
Key Observations:
The adamantyl-containing analogue (CAS: 1005614-85-6) introduces a bulky, lipophilic adamantane group, significantly altering solubility and bioavailability compared to the methyl ester .
Substituent Effects: Nitrobenzoates: Substitution patterns (e.g., chloro at ortho vs. para positions) influence electronic properties and steric hindrance. For example, methyl 4-chloro-2-methyl-5-nitrobenzoate has higher purity (98%) than the pyrazole analogue (95%), possibly due to simpler synthesis . Pyrazole Derivatives: The combination of Cl, NO₂, and CH₃ on the pyrazole ring enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, whereas nitrobenzoates are more stable under similar conditions.
Commercial Availability :
- The discontinuation of the target compound and its adamantyl analogue contrasts with the availability of nitrobenzoates, suggesting challenges in synthesis, stability, or market demand for pyrazole derivatives .
Biological Activity
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, with the molecular formula C₇H₈ClN₃O₄ and CAS number 1171645-95-6, is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
| Property | Value |
|---|---|
| Molecular Weight | 233.609 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 367.8 ± 42.0 °C |
| Flash Point | 176.3 ± 27.9 °C |
| LogP | 1.37 |
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the nitration of pyrazole derivatives followed by esterification reactions. The nitro group at the 3-position is particularly noteworthy as it enhances the compound's biological activity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. In particular, research has shown that compounds containing the pyrazole structure exhibit significant cytotoxic effects against various cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : Showed IC50 values between 4.98 and 14.65 μM.
These findings suggest that this compound may act as a microtubule-destabilizing agent, inhibiting microtubule assembly at concentrations around 20 μM, with an inhibition percentage ranging from 40.76% to 52.03% .
The anticancer activity of this compound is believed to involve several mechanisms:
- Induction of Apoptosis : Studies indicate that this compound can enhance caspase-3 activity, a key enzyme in the apoptosis pathway, indicating its potential to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Analysis has shown that this compound can cause significant morphological changes in cancer cells and induce cell cycle arrest at specific concentrations, further supporting its role as an anticancer agent .
Case Studies and Research Findings
A comprehensive evaluation of pyrazole derivatives has been conducted, focusing on their anticancer activities:
Study Overview
In a recent study involving a series of pyrazole compounds, this compound was among those selected for further evaluation due to its promising cytotoxic effects against breast cancer cells . The study utilized both in vitro and in vivo models to assess the efficacy and safety profile of these compounds.
Key Findings
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Methyl (4-chloro...acetate | MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization, apoptosis |
| Methyl (4-chloro...acetate | HepG2 | 4.98 - 14.65 | Caspase activation, cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution and Vilsmeier-Haack reactions. For example, chlorinated pyrazole intermediates (e.g., 5-chloro-3-methyl-1-aryl-pyrazole derivatives) are often prepared using Vilsmeier-Haack formylation, followed by nucleophilic displacement with phenols or alcohols under basic conditions (e.g., K₂CO₃) . Optimization involves controlling temperature (typically 80–100°C), solvent polarity (DMF or acetone), and stoichiometric ratios to minimize side reactions like over-nitration or ester hydrolysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- X-ray diffraction (XRD): SHELX programs (e.g., SHELXL) are widely used for crystal structure refinement, particularly for resolving nitro and chloro substituent orientations .
- NMR: ¹H/¹³C NMR can confirm the acetate ester linkage (δ ~3.7 ppm for OCH₃) and pyrazole ring substitution patterns.
- Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation pathways, critical for nitro-group stability analysis .
Q. How can computational tools aid in predicting reactivity or crystal packing?
- Software like WinGX and ORTEP enable visualization of anisotropic displacement parameters and hydrogen-bonding networks, which are crucial for understanding crystal packing influenced by nitro and chloro groups . Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nitration regioselectivity or ester hydrolysis kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
- Discrepancies in bioactivity (e.g., anticonvulsant vs. antimicrobial efficacy) may arise from assay conditions or substituent effects. Systematic SAR studies should vary the nitro group position and ester substituents while using standardized protocols (e.g., MES seizure tests for anticonvulsants ). Cross-validate results with computational docking to identify binding site interactions .
Q. How can reaction mechanisms for nitro-group introduction be experimentally validated?
- Isotopic labeling (¹⁵NO₂) combined with in situ FTIR or Raman spectroscopy tracks nitration intermediates. Competitive experiments with deuterated solvents (e.g., DMF-d₇) reveal solvent participation in transition states . For esterification, monitor kinetics via HPLC to distinguish SN2 vs. acyl-transfer pathways .
Q. What advanced methods improve purity analysis of nitro-pyrazole derivatives?
- Chromatography: Use reverse-phase HPLC with PDA detection (λ = 254 nm) to separate nitro-isomers.
- Thermal analysis: DSC/TGA identifies decomposition points linked to nitro-group stability.
- Microscopy: SEM-EDS maps elemental distribution (Cl, N, O) to detect impurities .
Q. How do crystal packing forces influence the stability of this compound?
- Graph set analysis (Etter’s rules) reveals dominant hydrogen-bonding motifs. For example, C=O⋯H–N interactions between acetate esters and pyrazole NH groups stabilize the lattice, while nitro-group planarity affects π-stacking . SHELXL refinement can quantify thermal motion anisotropy, correlating with hygroscopicity or photodegradation risks .
Methodological Considerations
Q. What experimental controls are critical when synthesizing nitro-pyrazoles?
- Include blank reactions (without nitrating agents) to confirm nitro-group origin. Use scavengers (e.g., urea) to quench excess HNO₃ and prevent byproducts. For esterification, anhydrous MgSO₄ ensures moisture-free conditions to avoid hydrolysis .
Q. How can computational reaction design platforms accelerate derivative synthesis?
- Platforms like ICReDD integrate quantum mechanics (e.g., reaction path searches) with machine learning to predict optimal conditions (e.g., solvent, catalyst) for introducing methyl or chloro substituents. This reduces trial-and-error in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
